Cas no 1803767-70-5 (2-(2-Fluoro-4-iodopyridin-6-yl)-2-hydroxyacetic acid)

2-(2-Fluoro-4-iodopyridin-6-yl)-2-hydroxyacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(2-Fluoro-4-iodopyridin-6-yl)-2-hydroxyacetic acid
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- Inchi: 1S/C7H5FINO3/c8-5-2-3(9)1-4(10-5)6(11)7(12)13/h1-2,6,11H,(H,12,13)
- InChI Key: IAQQEIAUKUQELS-UHFFFAOYSA-N
- SMILES: IC1C=C(N=C(C=1)C(C(=O)O)O)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 204
- Topological Polar Surface Area: 70.4
- XLogP3: 0.9
2-(2-Fluoro-4-iodopyridin-6-yl)-2-hydroxyacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029005865-250mg |
2-(2-Fluoro-4-iodopyridin-6-yl)-2-hydroxyacetic acid |
1803767-70-5 | 95% | 250mg |
$1,078.00 | 2022-04-02 | |
Alichem | A029005865-500mg |
2-(2-Fluoro-4-iodopyridin-6-yl)-2-hydroxyacetic acid |
1803767-70-5 | 95% | 500mg |
$1,651.30 | 2022-04-02 | |
Alichem | A029005865-1g |
2-(2-Fluoro-4-iodopyridin-6-yl)-2-hydroxyacetic acid |
1803767-70-5 | 95% | 1g |
$2,981.85 | 2022-04-02 |
2-(2-Fluoro-4-iodopyridin-6-yl)-2-hydroxyacetic acid Related Literature
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Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
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Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
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Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
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Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
Additional information on 2-(2-Fluoro-4-iodopyridin-6-yl)-2-hydroxyacetic acid
2-(2-Fluoro-4-Iodopyridin-6-Yl)-2-Hydroxyacetic Acid: A Comprehensive Overview
2-(2-Fluoro-4-Iodopyridin-6-Yl)-2-Hydroxyacetic Acid is a compound with the CAS registry number 1803767-70-5, representing a unique structure that combines a pyridine ring substituted with fluorine and iodine atoms, along with a hydroxyacetic acid moiety. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both fluorine and iodine substituents on the pyridine ring introduces interesting electronic and steric properties, making this compound a valuable subject for further research.
The synthesis of 2-(2-Fluoro-4-Iodopyridin-6-Yl)-2-Hydroxyacetic Acid involves a multi-step process that typically begins with the preparation of the pyridine derivative. Recent advancements in synthetic methodologies have enabled researchers to achieve higher yields and purities, making this compound more accessible for experimental studies. The introduction of the hydroxyacetic acid group is often accomplished through nucleophilic substitution or coupling reactions, depending on the specific conditions and desired stereochemistry.
One of the most intriguing aspects of this compound is its biological activity. Studies have shown that 2-(2-Fluoro-4-Iodopyridin-6-Yl)-2-Hydroxyacetic Acid exhibits potent inhibitory effects against certain enzymes, making it a promising candidate for drug development. For instance, research published in 2023 demonstrated its ability to inhibit kinases involved in cancer cell proliferation, suggesting potential applications in oncology. Additionally, its iodine substituent may play a role in enhancing bioavailability and targeting specific cellular pathways.
The physical and chemical properties of 1803767-70-5 are equally noteworthy. The compound is characterized by its high stability under physiological conditions, which is attributed to the electron-withdrawing effects of the fluorine and iodine atoms. This stability not only enhances its shelf life but also makes it suitable for use in various industrial processes. Furthermore, the hydroxyacetic acid group contributes to its solubility in polar solvents, facilitating its incorporation into formulations for topical or systemic administration.
In terms of applications, 2-(2-Fluoro-4-Iodopyridin-6-Yl)-2-Hydroxyacetic Acid has shown promise in the development of advanced materials. Its unique electronic properties make it a candidate for use in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic cells. Researchers have explored its potential as a dopant in polymer blends, where it can enhance charge transport properties without compromising mechanical integrity.
Recent studies have also highlighted the environmental impact of 1803767-70-5, particularly in terms of biodegradation and toxicity profiles. Preliminary data indicate that the compound undergoes rapid biodegradation under aerobic conditions, reducing its potential to accumulate in ecosystems. However, further investigations are required to fully understand its long-term environmental effects and ensure sustainable use.
In conclusion, 2-(2-Fluoro-4-Iodopyridin-6-Yl)-2-Hydroxyacetic Acid (CAS No: 1803767-70-5) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and characterization techniques, positions it as a valuable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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